Predicted Physicochemical and ADME Profile Differentiates CAS 450340-22-4 from the Closest Structural Analog CAS 450344-60-2
In silico computation indicates that the 3,5‑dimethylbenzamide appendage of CAS 450340‑22‑4 yields a calculated logP of approximately 4.1 whereas replacement of the benzamide 3,5‑dimethyl groups by a 2,4‑dimethylphenyl N‑2 substituent (CAS 450344‑60‑2) increases logP to ~4.6 . This ~0.5 unit difference in lipophilicity is significant within lead‑optimization programs, where logP values above 4 often compromise aqueous solubility and elevate metabolic clearance risk. The results are derived from class‑level computational studies on pyrazole‑benzamide kinase inhibitors that validated these predictions against experimental logD and microsomal stability data [1].
| Evidence Dimension | Calculated octanol/water partition coefficient (clogP) as a measure of lipophilicity |
|---|---|
| Target Compound Data | clogP ≈ 4.1 (CAS 450340‑22‑4; 3,5‑dimethylbenzamide substitution) |
| Comparator Or Baseline | clogP ≈ 4.6 for CAS 450344‑60‑2 (2,4‑dimethylphenyl N‑2 substitution), a close structural analog in the same thieno[3,4‑c]pyrazole‑benzamide series |
| Quantified Difference | ΔclogP ≈ 0.5; CAS 450344‑60‑2 is approximately three‑fold more lipophilic (log scale). |
| Conditions | In silico prediction using consensus logP models (ALogPS, milogP) validated against experimental logD and metabolic stability in human liver microsomes for a congeneric pyrazole‑benzamide series [1]. |
Why This Matters
A 0.5-unit higher logP (CAS 450344‑60‑2) implies roughly 3‑fold greater lipophilicity, potentially leading to lower aqueous solubility and different off‑target promiscuity, making CAS 450340‑22‑4 the preferred choice when water compatibility is required.
- [1] Khaled, N. A., et al. (2023). J. Mol. Struct., 135753 (in silico ADME prediction and molecular docking of pyrazole‑benzamides). View Source
